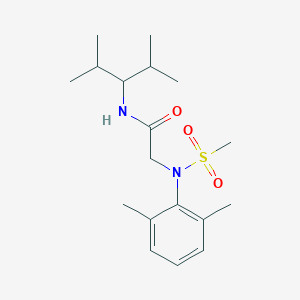![molecular formula C26H23NO4 B3930272 N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3930272.png)
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide
Descripción general
Descripción
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide, also known as HNMPA-(AM)3, is a synthetic compound that has been extensively studied in scientific research for its potential applications in various fields. This compound belongs to the class of amide derivatives and is known for its ability to selectively block the binding of certain proteins to their receptors.
Mecanismo De Acción
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3 involves the selective blocking of the binding of certain proteins to their receptors. This compound binds to a specific site on the protein, which prevents it from interacting with its receptor. This, in turn, leads to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and physiological effects:
This compound(AM)3 has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. In the brain, this compound(AM)3 has been shown to improve cognitive function and memory retention. In the immune system, this compound has been shown to modulate the activation of certain immune cells and decrease the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3 in lab experiments is its ability to selectively block the binding of certain proteins to their receptors. This allows researchers to study the downstream effects of protein-receptor interactions without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3. One area of research is the development of more selective and potent derivatives of this compound for use in cancer and neuroscience research. Another area of research is the study of the long-term effects of this compound(AM)3 on cellular processes and the immune system. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases, is an area of active research.
Aplicaciones Científicas De Investigación
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3 has been extensively studied for its potential applications in various scientific research fields. Some of the major areas of research include cancer, neuroscience, and immunology. In cancer research, this compound(AM)3 has been shown to inhibit the growth and proliferation of cancer cells by blocking the binding of certain proteins to their receptors. In neuroscience, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, this compound(AM)3 has been shown to modulate the immune response by inhibiting the activation of certain immune cells.
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-20-13-10-18(11-14-20)25(27-26(29)19-7-5-8-21(16-19)31-2)24-22-9-4-3-6-17(22)12-15-23(24)28/h3-16,25,28H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBFVYIWTPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-8-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3930189.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3930206.png)
![4-[(4-methyl-1-piperidinyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3930209.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3930218.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930229.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930236.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930242.png)

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B3930257.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930270.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)
![2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B3930284.png)
![7-(3,4-difluorobenzyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3930301.png)